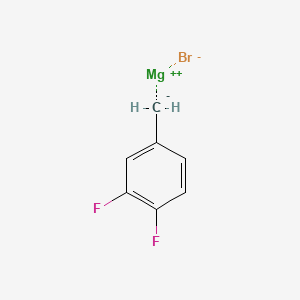

3,4-Difluorobenzylmagnesium bromide

Description

3,4-Difluorobenzylmagnesium bromide (CAS: 738580-43-3) is a Grignard reagent with the molecular formula C₇H₅BrF₂Mg and a molecular weight of 231.32 g/mol . It is typically supplied as a 0.25 M solution in 2-methyltetrahydrofuran (2-MeTHF), a solvent chosen for its improved safety profile and reduced emulsion formation compared to traditional tetrahydrofuran (THF) .

This compound features a benzyl group substituted with fluorine atoms at the 3- and 4-positions of the aromatic ring, which significantly influences its electronic and steric properties. The fluorine substituents act as electron-withdrawing groups, enhancing the electrophilicity of the aromatic ring and stabilizing the organomagnesium intermediate. These characteristics make it a versatile reagent in cross-coupling reactions, nucleophilic additions, and the synthesis of fluorinated pharmaceuticals or agrochemicals .

Properties

IUPAC Name |

magnesium;1,2-difluoro-4-methanidylbenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2.BrH.Mg/c1-5-2-3-6(8)7(9)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKWPOKTIICNDG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=C(C=C1)F)F.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2Mg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380830 | |

| Record name | Magnesium bromide (3,4-difluorophenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

738580-43-3 | |

| Record name | Magnesium bromide (3,4-difluorophenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Difluorobenzylmagnesium bromide is typically synthesized through the reaction of 3,4-difluorobenzyl bromide with magnesium metal in anhydrous ether or tetrahydrofuran (THF). The reaction is highly exothermic and must be conducted under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves scaling up the laboratory procedure. Large reactors equipped with cooling systems are used to manage the exothermic nature of the reaction. Continuous monitoring and precise control of reaction conditions are essential to ensure product quality and safety.

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluorobenzylmagnesium bromide primarily undergoes nucleophilic addition reactions. It reacts with various electrophiles, such as aldehydes, ketones, and esters, to form secondary and tertiary alcohols.

Common Reagents and Conditions:

Aldehydes and Ketones: The reaction with aldehydes and ketones typically occurs at room temperature in anhydrous ether or THF.

Esters: The reaction with esters often requires higher temperatures and longer reaction times.

Major Products Formed:

Alcohols: The primary products are secondary and tertiary alcohols, which are valuable intermediates in organic synthesis.

Boronic Acids: It can also be used to prepare 3,4-difluorophenylboronic acid, a key building block in the synthesis of norepinephrine transporter selective molecules.

Scientific Research Applications

3,4-Difluorobenzylmagnesium bromide is extensively used in scientific research due to its versatility. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Its ability to form carbon-carbon bonds makes it a valuable tool in the development of new drugs and materials.

Mechanism of Action

The mechanism by which 3,4-difluorobenzylmagnesium bromide exerts its effects involves the formation of a carbon-carbon bond through nucleophilic addition. The Grignard reagent attacks the electrophilic carbon of the carbonyl group, resulting in the formation of an alkoxide intermediate, which is then protonated to yield the corresponding alcohol.

Molecular Targets and Pathways Involved: The primary molecular target is the carbonyl carbon of aldehydes and ketones. The reaction pathway involves the formation of a Grignard reagent, nucleophilic addition to the carbonyl group, and subsequent protonation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of 3,4-difluorobenzylmagnesium bromide can be contextualized by comparing it to structurally related Grignard reagents. Key differences arise from substituent positions , electronic effects , and steric hindrance .

Table 1: Comparison of Difluorobenzylmagnesium Bromide Isomers

Key Findings:

Positional Isomerism Effects :

- The 3,4-difluoro isomer exhibits superior reactivity in Suzuki-Miyaura couplings compared to the 2,4- and 2,6-isomers, attributed to reduced steric hindrance and optimal electron-withdrawing effects .

- The 3,5-difluoro isomer demonstrates higher thermal stability in 2-MeTHF, making it preferable for prolonged reactions .

Electronic vs. Steric Trade-offs :

- Fluorine at the 2-position (e.g., 2,4- and 2,6-isomers) introduces steric hindrance, limiting access to the magnesium center and reducing reaction rates with bulky electrophiles .

- The 3,4-difluoro substitution balances electronic activation (via para-fluorine withdrawal) and minimal steric interference, enabling efficient bond formation in complex syntheses .

Solvent Interactions :

- All isomers show improved solubility and reduced side reactions in 2-MeTHF compared to THF, but the 3,4- and 3,5-isomers achieve higher yields (>85%) in carbonyl additions due to enhanced solvation of the Mg center .

Comparison with Non-Fluorinated Analogues:

- Benzylmagnesium bromide (unsubstituted): Lacks electron-withdrawing groups, resulting in lower reactivity toward electron-deficient aryl halides. Used primarily in simple alkylation reactions .

- (3-(Trifluoromethoxy)benzyl)magnesium bromide : The trifluoromethoxy group (-OCF₃) provides stronger electron withdrawal than fluorine, increasing nucleophilicity but introducing steric challenges in ortho-substituted systems .

Comparison with Chlorinated Analogues:

- 3,4-Dichlorobenzylmagnesium bromide : Chlorine’s larger atomic radius increases steric hindrance, reducing reaction rates. However, its stronger electron-withdrawing effect enhances stability in polar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.